molecular formula C15H17NO B1528916 1-Amino-2-biphenyl-4-ylpropan-2-ol CAS No. 1216165-39-7

1-Amino-2-biphenyl-4-ylpropan-2-ol

Cat. No. B1528916
CAS RN: 1216165-39-7
M. Wt: 227.3 g/mol
InChI Key: LITGHYMPJDZJFR-UHFFFAOYSA-N
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Description

“1-Amino-2-biphenyl-4-ylpropan-2-ol” is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30158 . It is a solid substance .

Physical and Chemical Properties The physical and chemical properties of “1-Amino-2-biphenyl-4-ylpropan-2-ol” are not fully documented. The available information does not include its density, boiling point, melting point, or flash point .

Scientific Research Applications

Catalysis and Organic Synthesis

1-Amino-2-biphenyl-4-ylpropan-2-ol is involved in the field of catalysis and organic synthesis. Wang, Wang, and Zhang (2014) describe the use of a biphenyl-2-ylphosphine ligand functionalized with an amino group in gold-catalyzed reactions. This ligand enables soft propargylic deprotonation and efficient isomerization of alkynes into 1,3-dienes, highlighting its potential in organic synthesis under mild conditions (Wang, Wang, & Zhang, 2014).

Materials Science and Engineering

In the field of materials science and engineering, Yadav and Singh (2018) developed fluorescent sensors based on derivatives of aminothiazole, which include biphenyl groups. These sensors are capable of selective recognition of aluminum ions and have applications in bacterial cell imaging and logic gate operations, demonstrating the versatility of biphenyl-based compounds in sensor technology (Yadav & Singh, 2018).

Pharmaceutical Research

In pharmaceutical research, the biphenyl motif is often explored for its medicinal properties. Takeuchi et al. (2003) discovered a series of 1-aryloxy-3-piperidinylpropan-2-ols, which possess dual activities as 5-HT1A receptor antagonists and serotonin reuptake inhibitors. These compounds, including derivatives with biphenyl groups, show potential as new antidepressants beyond selective serotonin reuptake inhibitors (SSRIs) (Takeuchi et al., 2003).

Chemical Synthesis and Analysis

Kwong et al. (2017) synthesized novel biphenyl ester derivatives and analyzed their anti-tyrosinase activities, indicating the potential of biphenyl-based compounds in chemical synthesis and biological analysis (Kwong et al., 2017).

properties

IUPAC Name

1-amino-2-(4-phenylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(17,11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITGHYMPJDZJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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